

Introduction: The Versatile 4-amino-1-methyl-1H-pyrazole-3-carboxamide Scaffold

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Compound of Interest

Compound Name: 4-amino-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1366659

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The compound **4-amino-1-methyl-1H-pyrazole-3-carboxamide** is a heterocyclic molecule with the chemical formula $C_5H_8N_4O$ [1]. While this specific molecule serves as a foundational chemical structure, its true significance in the fields of medicinal chemistry and pharmacology lies in its role as a versatile scaffold for the development of a wide array of therapeutic agents. The pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, coupled with amino and carboxamide functional groups, provides a unique three-dimensional structure that can be readily modified to interact with various biological targets[2].

The therapeutic potential of derivatives of the 1H-pyrazole-3-carboxamide core is broad, with different substitutions on the scaffold leading to compounds with distinct mechanisms of action. These derivatives have been investigated for their utility as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes[2][3]. This guide will provide an in-depth exploration of the primary and most well-documented mechanism of action for a key class of these derivatives: the dual inhibition of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) in the context of cancer therapy, particularly Acute Myeloid Leukemia (AML). Additionally, other investigated mechanisms for different derivatives will be discussed to provide a comprehensive overview of the pharmacological landscape of this important chemical class.

Primary Mechanism of Action: Dual Inhibition of FLT3 and CDK in Acute Myeloid Leukemia

A significant body of research has focused on the design and synthesis of 1H-pyrazole-3-carboxamide derivatives as potent inhibitors of both FLT3 and CDKs for the treatment of AML. [4][5][6][7] AML is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells[4].

The Role of FLT3 and CDKs in AML Pathogenesis

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene, occurring in approximately 30% of AML patients, lead to constitutive activation of the kinase and its downstream signaling pathways, including RAS/MEK, PI3K/AKT/mTOR, and JAK/STAT.[4] This uncontrolled signaling drives the proliferation of leukemic cells.[4]

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of cancer, leading to unchecked cell division.[4] Therefore, the simultaneous inhibition of both FLT3 and CDKs presents a synergistic therapeutic strategy to halt the proliferation and induce apoptosis in AML cells.[4]

Molecular Interactions and Inhibition

Derivatives of 1H-pyrazole-3-carboxamide have been specifically designed to bind to the ATP-binding site of both FLT3 and CDKs.[4] The pyrazole-3-carboxamide core of these compounds typically forms conserved hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascades that promote cancer cell growth and survival.[4][5]

One notable example is the compound designated as 8t in a study, which demonstrated potent inhibitory activity against FLT3 and CDK2/4.[4][7] Another well-studied derivative is FN-1501, which also exhibits strong inhibition of FLT3 and various CDKs.

Quantitative Inhibitory Activity

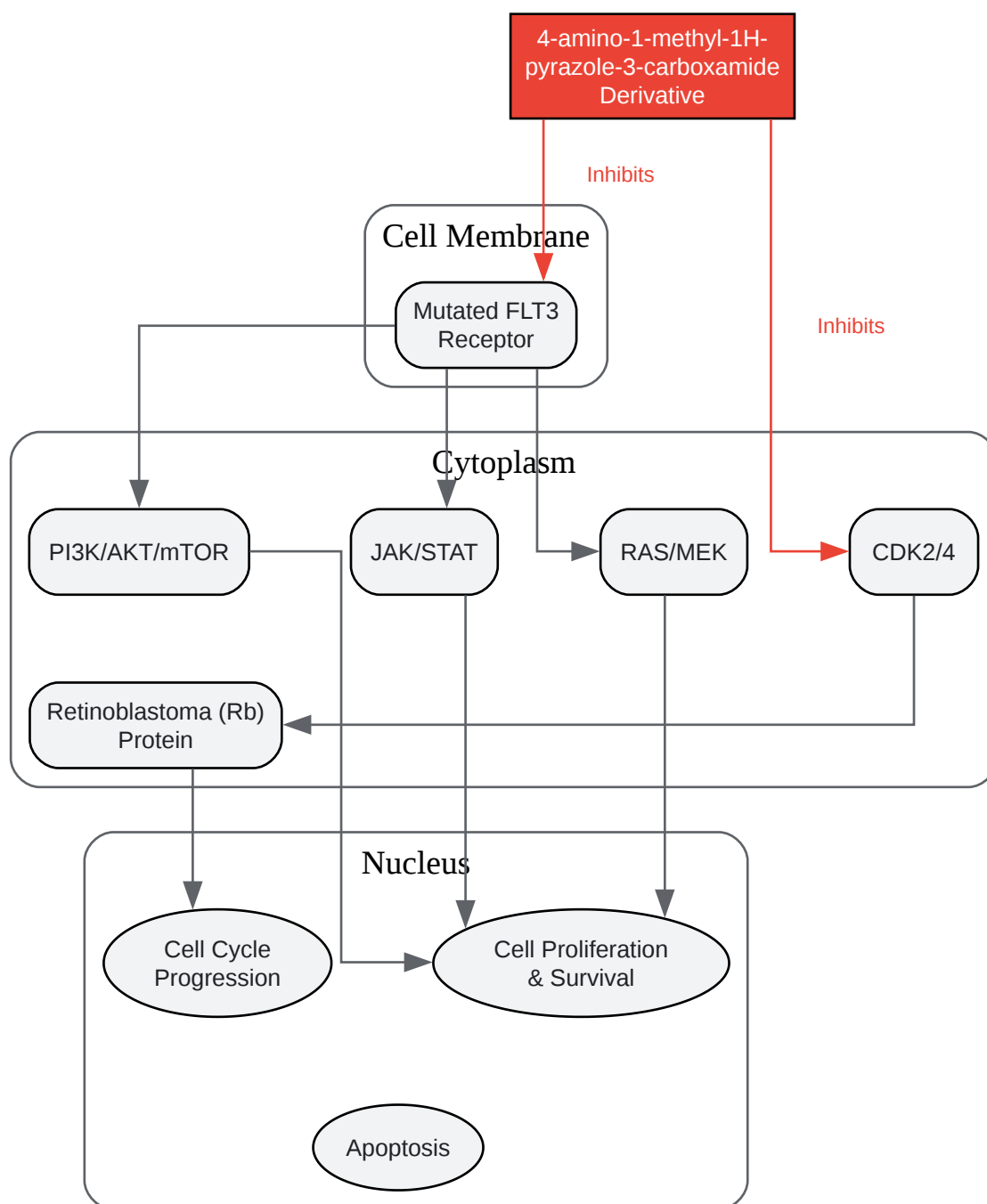
The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

Compound	Target	IC50 (nM)	Reference
Compound 8t	FLT3	0.089	[4] [7]
CDK2	0.719	[4] [7]	
CDK4	0.770	[4] [7]	
FN-1501	FLT3	2.33	[4] [7]
CDK2	1.02	[4] [7]	
CDK4	0.39	[4]	

These data highlight the nanomolar to sub-nanomolar potency of these 1H-pyrazole-3-carboxamide derivatives against their kinase targets.

Downstream Signaling Pathway

The dual inhibition of FLT3 and CDKs by these compounds leads to the suppression of several downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.



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Caption: Dual inhibition of FLT3 and CDK signaling pathways by 1H-pyrazole-3-carboxamide derivatives.

Other Investigated Mechanisms of Action

The versatility of the 1H-pyrazole-3-carboxamide scaffold allows for the development of derivatives with other mechanisms of action.

DNA Interaction

Certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects through direct interaction with DNA.[8] Studies have suggested a DNA minor groove binding model for these compounds.[8] For example, the compound pym-5 was found to have a high DNA-binding affinity and could induce cleavage of supercoiled plasmid DNA, indicating that DNA can be a direct target for some pyrazole derivatives.[8]

Carbonic Anhydrase Inhibition

Derivatives of pyrazole-carboxamide have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.[3][9][10] By incorporating sulfonamide moieties, these compounds can selectively inhibit different CA isoforms, which has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer.[9][10]

IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in innate immunity, and its inhibition is a target for treating inflammatory diseases.[11] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of **4-amino-1-methyl-1H-pyrazole-3-carboxamide** derivatives against target kinases like FLT3 or CDKs, a common method is an in vitro kinase assay. The following is a generalized protocol.

Objective: To measure the IC₅₀ value of a test compound against a specific kinase.

Materials:

- Recombinant human kinase (e.g., FLT3, CDK2)
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compound (dissolved in DMSO)
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™, Lance™ Ultra)
- Microplate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
- **Reaction Setup:** In a 384-well microplate, add the kinase, the substrate, and the test compound at various concentrations.
- **Initiation of Reaction:** Add ATP to the wells to start the kinase reaction. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
- **Detection:** Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
- **Data Acquisition:** Read the plate on a microplate reader to measure the signal (e.g., luminescence, fluorescence).
- **Data Analysis:**
 - The raw data is converted to percent inhibition relative to control wells (with DMSO only) and no-enzyme wells.
 - The percent inhibition is plotted against the logarithm of the test compound concentration.

- The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.



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Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The **4-amino-1-methyl-1H-pyrazole-3-carboxamide** core structure is a highly valuable scaffold in modern drug discovery. While the specific mechanism of action is entirely dependent on the chemical substitutions made to this core, a prominent and well-researched application for its derivatives is the dual inhibition of FLT3 and CDK kinases for the treatment of Acute Myeloid Leukemia. These compounds function by competitively binding to the ATP pocket of the kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival. The versatility of the scaffold is further demonstrated by the development of derivatives that act as DNA interacting agents, carbonic anhydrase inhibitors, and IRAK4 inhibitors. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases.

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